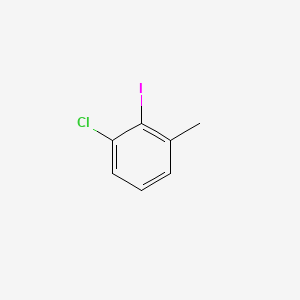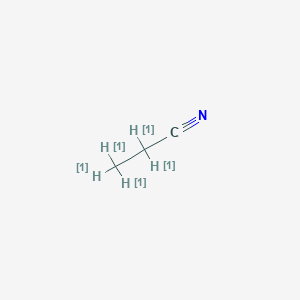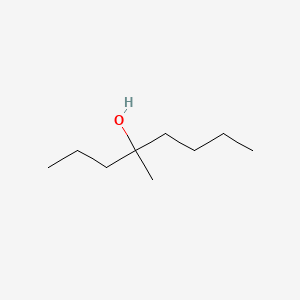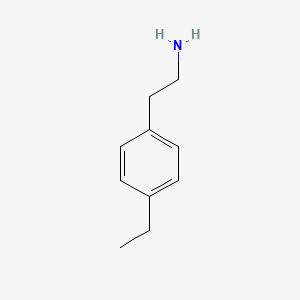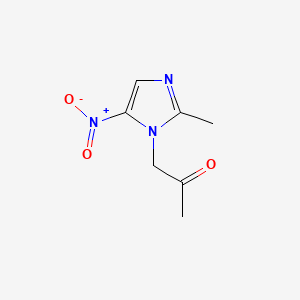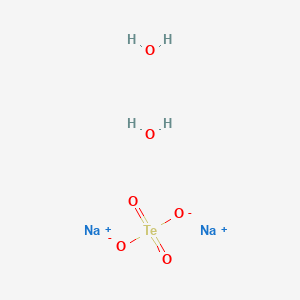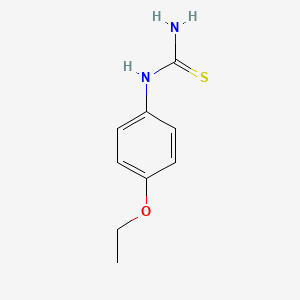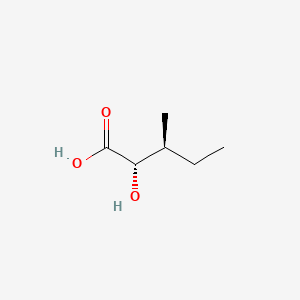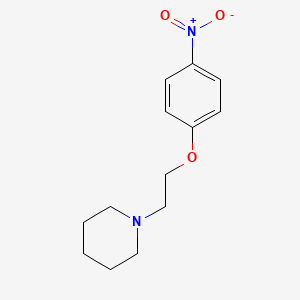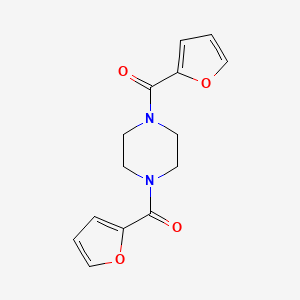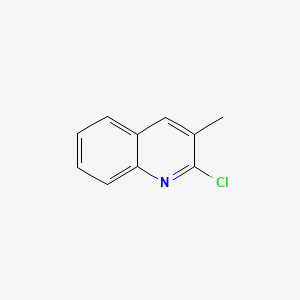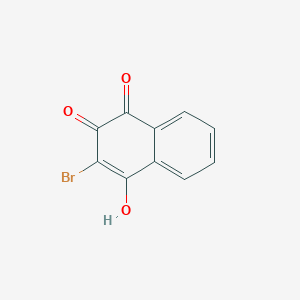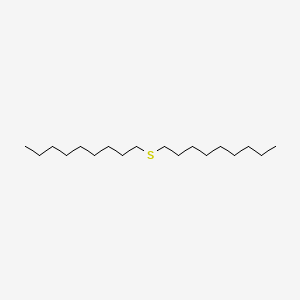
di-n-Nonyl sulfide
Übersicht
Beschreibung
Di-n-Nonyl sulfide is a chemical compound with the molecular formula C18H38S . It has a molecular weight of 286.559 .
Molecular Structure Analysis
The di-n-Nonyl sulfide molecule contains a total of 57 atoms. There are 38 Hydrogen atoms, 18 Carbon atoms, and 1 Sulfur atom . The molecule contains a total of 56 bonds .Physical And Chemical Properties Analysis
Di-n-Nonyl sulfide is a liquid with an unpleasant odor . It has a molecular weight of 286.559 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Di-n-Nonyl sulfide, a type of thioether, is involved in various chemical syntheses and reactions. For instance, a study by Wu et al. (2011) describes a protocol for synthesizing di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source, which could potentially include di-n-Nonyl sulfide derivatives (Wu et al., 2011). Similarly, Arisawa et al. (2017) report on the synthesis of unsymmetric di(heteroaryl) sulfides, including reactions that might encompass di-n-Nonyl sulfide (Arisawa et al., 2017).
Applications in Energy and Environmental Sciences
Recent advancements in metal sulfides for renewable energy applications highlight the relevance of sulfides like di-n-Nonyl sulfide in energy conversion and storage. Chandrasekaran et al. (2019) discuss the use of metal sulfides in electrocatalytic and photocatalytic water splitting, potentially implicating di-n-Nonyl sulfide in these areas (Chandrasekaran et al., 2019). Gągol et al. (2019) present research on the degradation of sulfide ions and organic sulfides in advanced oxidation processes, which could include compounds like di-n-Nonyl sulfide (Gągol et al., 2019).
Catalytic Properties and Biological Applications
In catalysis, the synthesis of aryl sulfides, potentially including di-n-Nonyl sulfide, has been discussed by Eichman and Stambuli (2011), underscoring the role of sulfides in biologically active compounds (Eichman & Stambuli, 2011). Cody et al. (2004) explore the role of metal sulfides in abiotic carbon fixation, suggesting a potential biological significance for di-n-Nonyl sulfide (Cody et al., 2004).
Detection and Measurement Techniques
Lastly, techniques for detecting and measuring sulfides, including di-n-Nonyl sulfide, are crucial in various research applications. Lippert et al. (2011) developed reaction-based fluorescent probes for selective imaging of hydrogen sulfide in living cells, a technique that could potentially be adapted for di-n-Nonyl sulfide detection (Lippert et al., 2011).
Safety And Hazards
In case of eye contact with di-n-Nonyl sulfide, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If it comes in contact with the skin, wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . In case of ingestion, clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur .
Eigenschaften
IUPAC Name |
1-nonylsulfanylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38S/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKSVAGOBVUFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335386 | |
| Record name | di-n-Nonyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-n-Nonyl sulfide | |
CAS RN |
929-98-6 | |
| Record name | di-n-Nonyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



